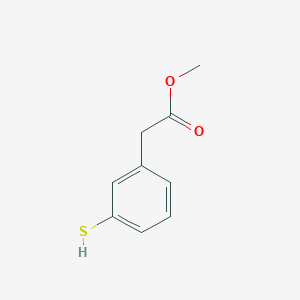
Methyl 2-(3-mercaptophenyl)acetate
Descripción general
Descripción
Methyl 2-(3-mercaptophenyl)acetate is an organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/molThis compound is used as a reactant in the development of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase. Additionally, it serves as a useful synthetic intermediate for the preparation of novel anti-inflammatory agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-mercaptophenyl)acetate typically involves the esterification of (3-mercaptophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions would be crucial to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-mercaptophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Aplicaciones Científicas De Investigación
Methyl 2-(3-mercaptophenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of inhibitors for cytochrome P450 enzymes.
Biology: The compound is studied for its potential in modulating biological pathways involving retinoic acid metabolism.
Medicine: It serves as an intermediate in the synthesis of anti-inflammatory agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-mercaptophenyl)acetate involves its interaction with cytochrome P450 enzymes, particularly CYP26A1. This enzyme is responsible for the hydroxylation of retinoic acid in the liver. By inhibiting CYP26A1, the compound can modulate retinoic acid levels, which has implications for various biological processes, including cell differentiation and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(3-Mercaptophenyl)acetic acid: The parent acid of Methyl 2-(3-mercaptophenyl)acetate.
Ethyl (3-mercaptophenyl)acetate: An ester analog with an ethyl group instead of a methyl group.
Methyl 2-(4-mercaptophenyl)acetate: A positional isomer with the thiol group at the 4-position.
Uniqueness
This compound is unique due to its specific interaction with cytochrome P450 CYP26A1, making it a valuable tool in the study of retinoic acid metabolism. Its thiol group also provides versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives.
Propiedades
Número CAS |
133806-71-0 |
|---|---|
Fórmula molecular |
C9H10O2S |
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
methyl 2-(3-sulfanylphenyl)acetate |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)6-7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3 |
Clave InChI |
XFBPQJQVVAADEG-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=CC=C1)S |
SMILES canónico |
COC(=O)CC1=CC(=CC=C1)S |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
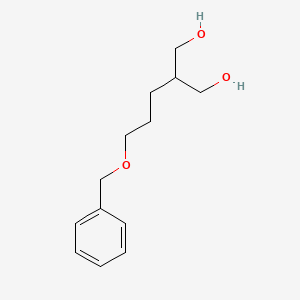

![5-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B3321292.png)
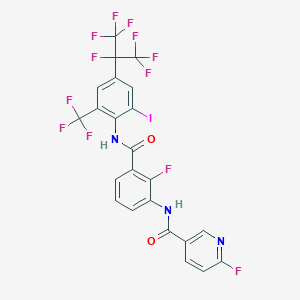
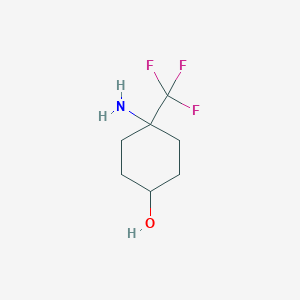
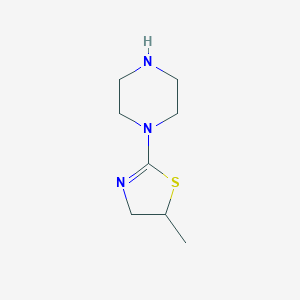
![Ethyl[1-(naphthalen-1-YL)ethyl]amine](/img/structure/B3321334.png)
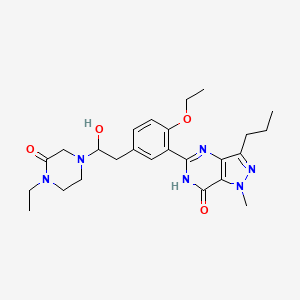
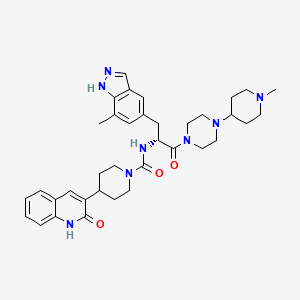


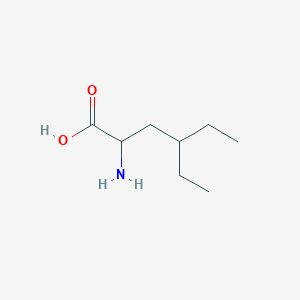
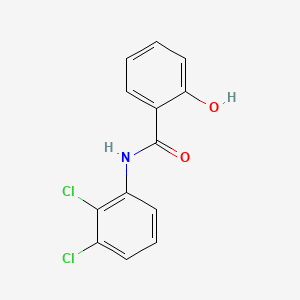
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)
